
(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, along with a difluorophenyl group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral Rhodium (Rh) catalysts such as DuPHOS can facilitate the hydrogenation of prochiral substrates to yield chiral amino alcohols with high enantiomeric excess .
Another approach involves the asymmetric epoxidation of alkenes using chiral manganese (Mn) catalysts like Jacobsen’s catalyst, followed by ring-opening reactions to introduce the amino group . These methods are highly efficient and provide the desired chiral amino alcohols in high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation or epoxidation processes. The choice of method depends on factors such as cost, availability of starting materials, and the desired scale of production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or ethers.
Applications De Recherche Scientifique
(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent due to its chiral nature and functional groups.
Industry: Utilized in the production of chiral intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol can be compared with other chiral amino alcohols such as:
- (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol
- (1R,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol
- (1R,2S)-1-amino-1-(2,4-difluorophenyl)propan-2-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
Clé InChI |
QGQMHGKLKBAITH-CDUCUWFYSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=C(C(=CC=C1)F)F)N)O |
SMILES canonique |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


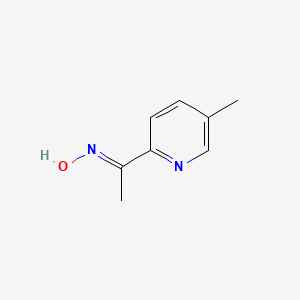




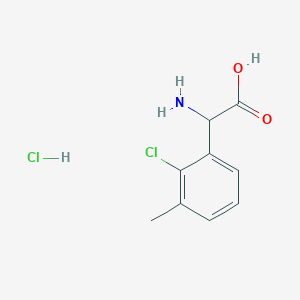
![1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)
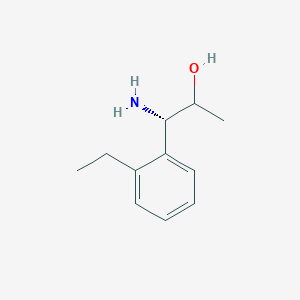
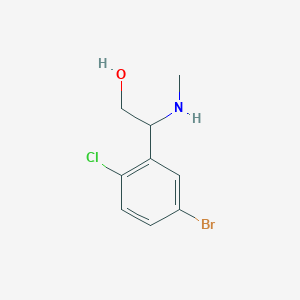

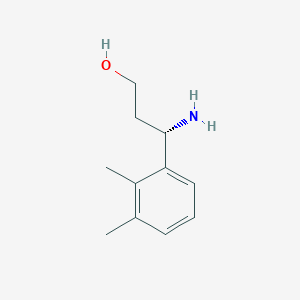
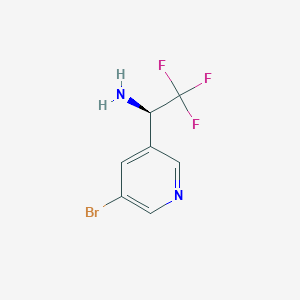

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)
